molecular formula C5H12O2SSi B14734636 Trimethylsilyl sulfanylacetate CAS No. 6398-65-8

Trimethylsilyl sulfanylacetate

Cat. No.: B14734636
CAS No.: 6398-65-8
M. Wt: 164.30 g/mol
InChI Key: YLMHHMHQJKWRAT-UHFFFAOYSA-N
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Description

Trimethylsilyl sulfanylacetate is an organosilicon compound with the molecular formula C8H20O2SSi2. It is characterized by the presence of a trimethylsilyl group and a sulfanylacetate moiety. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and as a reagent in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl sulfanylacetate can be synthesized through the reaction of mercaptoacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl sulfanylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of trimethylsilyl sulfanylacetate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical synthesis. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl sulfanylacetate is unique due to its combination of a trimethylsilyl group and a sulfanylacetate moiety, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in applications requiring both protection of functional groups and participation in redox reactions .

Properties

CAS No.

6398-65-8

Molecular Formula

C5H12O2SSi

Molecular Weight

164.30 g/mol

IUPAC Name

trimethylsilyl 2-sulfanylacetate

InChI

InChI=1S/C5H12O2SSi/c1-9(2,3)7-5(6)4-8/h8H,4H2,1-3H3

InChI Key

YLMHHMHQJKWRAT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)CS

Origin of Product

United States

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